molecular formula C7H11BrO2 B14444797 5-(Bromomethyl)-4,4-dimethyloxolan-2-one CAS No. 78984-86-8

5-(Bromomethyl)-4,4-dimethyloxolan-2-one

Cat. No.: B14444797
CAS No.: 78984-86-8
M. Wt: 207.06 g/mol
InChI Key: JNKNZEWPYUFEIB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one typically involves the bromination of 4,4-dimethyloxolan-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxo derivatives.

    Reduction: Products include methyl-substituted oxolanes.

Scientific Research Applications

5-(Bromomethyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-4,4-dimethyloxolan-2-one
  • 5-(Iodomethyl)-4,4-dimethyloxolan-2-one
  • 5-(Hydroxymethyl)-4,4-dimethyloxolan-2-one

Uniqueness

5-(Bromomethyl)-4,4-dimethyloxolan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications .

Properties

CAS No.

78984-86-8

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

5-(bromomethyl)-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C7H11BrO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3

InChI Key

JNKNZEWPYUFEIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1CBr)C

Origin of Product

United States

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